1-benzoylazetidine-2-carboxylic Acid
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Overview
Description
N-Benzoylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a benzoyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzoylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of azetidine-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzoylazetidine ring .
Industrial Production Methods: Industrial production of N-benzoylazetidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Benzoylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylazetidine-2-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives .
Scientific Research Applications
N-Benzoylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzoylazetidine-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A simpler analog without the benzoyl group, used in similar applications.
N-Benzoylazetidine: Lacks the carboxylic acid group but retains the benzoyl and azetidine structure.
2-Azetidinone: A related compound with a lactam ring, commonly found in β-lactam antibiotics.
Uniqueness: N-Benzoylazetidine-2-carboxylic acid is unique due to the presence of both the benzoyl and carboxylic acid functional groups, which confer distinct reactivity and potential for diverse applications. Its structural features make it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-benzoylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-7-6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |
InChI Key |
XVZNEKFPDOZMER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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